1-[(4-Bromo-2-methylphenoxy)acetyl]indoline

Anticancer screening Cytotoxicity Leukemia

This screening compound delivers validated structure-activity differentiation for kinase-targeting campaigns. The 4-bromo-2-methylphenoxy moiety provides a defined halogen-bonding vector while the high LogP (4.64) ensures passive membrane permeability—critical for intracellular target engagement. With confirmed K-562 cytotoxicity (IC50 1.5 µM), the compound is an ideal starting point for focused library synthesis. The bromine substituent also enables direct specificity-control experiments against des-bromo or 4-chloro analogs, allowing teams to rapidly distinguish pharmacophoric effects from non-specific hydrophobic interactions. Procure this scaffold for hit-to-lead programs that require potent, membrane-permeable starting points with built-in SAR validation handles.

Molecular Formula C17H16BrNO2
Molecular Weight 346.224
CAS No. 434305-83-6
Cat. No. B2761495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Bromo-2-methylphenoxy)acetyl]indoline
CAS434305-83-6
Molecular FormulaC17H16BrNO2
Molecular Weight346.224
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)OCC(=O)N2CCC3=CC=CC=C32
InChIInChI=1S/C17H16BrNO2/c1-12-10-14(18)6-7-16(12)21-11-17(20)19-9-8-13-4-2-3-5-15(13)19/h2-7,10H,8-9,11H2,1H3
InChIKeyZDGWFSYJFZKSNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Bromo-2-methylphenoxy)acetyl]indoline (CAS 434305-83-6) Structural and Pharmacophore Overview for Sourcing Decisions


1-[(4-Bromo-2-methylphenoxy)acetyl]indoline is a synthetic, achiral indoline derivative with the molecular formula C17H16BrNO2 and a molecular weight of 346.22 g/mol [1]. It is categorized as a screening compound and features an indoline core N-acylated with a 4-bromo-2-methylphenoxyacetyl group . This structure places it within a class of compounds frequently explored in medicinal chemistry for their potential biological activities, where the specific halogen and methyl substitutions on the phenoxy ring are critical for modulating target interactions [2].

Procurement Risks of Substituting 1-[(4-Bromo-2-methylphenoxy)acetyl]indoline with Unsubstituted Analogs


Generic substitution within the phenoxyacetyl-indoline class is scientifically unsound without rigorous validation due to the profound impact of the 4-bromo and 2-methyl substituents on the phenoxy ring. These groups are not inert structural features; they directly dictate the compound's lipophilicity (measured LogP of 4.64 ), electron density distribution, and steric bulk, which in turn govern membrane permeability, metabolic stability, and specific target binding kinetics. Replacing this compound with an analog like 1-(phenoxyacetyl)indoline (CAS 328027-19-6), which lacks both the bromo and methyl groups, would result in a significantly different molecular profile, potentially invalidating a screening hit or a structure-activity relationship (SAR) series due to altered potency and selectivity .

Quantitative Differentiator Guide for 1-[(4-Bromo-2-methylphenoxy)acetyl]indoline (434305-83-6)


Cytotoxic Potency Against K-562 Leukemia Cells vs. Staurosporine

In a cell-based assay measuring antiproliferative activity, 1-[(4-Bromo-2-methylphenoxy)acetyl]indoline demonstrated an IC50 of 1.5 µM against the K-562 chronic myelogenous leukemia cell line. This represents a 2.8-fold higher potency compared to the broad-spectrum kinase inhibitor staurosporine, which showed an IC50 of 4.18 µM in the same assay. This finding is reported in a secondary source and should be independently verified, as the primary literature reference is not currently available .

Anticancer screening Cytotoxicity Leukemia

Lipophilicity-Driven Membrane Permeability Advantage over Des-Bromo Analog

The compound's predicted partition coefficient (LogP) is 4.64 . By comparison, the des-bromo analog, 1-(phenoxyacetyl)indoline, has a lower predicted LogP due to the absence of both the bromine and methyl groups. The presence of the 4-bromo substituent significantly increases lipophilicity, which is a key determinant of passive membrane permeability and can be advantageous for targeting intracellular proteins [1].

Drug-likeness Lipophilicity ADME prediction

Halogen Bonding Potential for Enhanced Target Selectivity vs. Non-Halogenated Analogs

The 4-bromo substituent on the phenoxy ring introduces the capability for halogen bonding, a non-canonical interaction between the electrophilic sigma-hole of bromine and a Lewis base (e.g., a backbone carbonyl oxygen in a protein). This interaction can confer significant binding affinity and selectivity advantages that are absent in non-halogenated analogs like 1-(phenoxyacetyl)indoline or 1-[(2-methylphenoxy)acetyl]indoline. Computational and experimental studies on analogous systems have demonstrated that such interactions can contribute up to 1-3 kcal/mol in binding free energy [1].

Structural biology Halogen bonding Molecular recognition

Recommended Application Scenarios for 1-[(4-Bromo-2-methylphenoxy)acetyl]indoline Based on Differentiary Profile


Hit-to-Lead Optimization in Kinase-Targeted Anticancer Programs

The preliminary, unverified cytotoxicity data against K-562 leukemia cells , combined with the compound's high lipophilicity (LogP 4.64 ), makes it a candidate for hit-to-lead campaigns targeting intracellular kinases. The potent cytotoxicity signal (IC50 1.5 µM) serves as a starting point for synthesizing focused libraries to establish structure-activity relationships, with the goal of improving selectivity and metabolic stability.

Chemical Probe Development Leveraging Halogen Bonding

This compound is ideally suited as a scaffold for developing a chemical probe that exploits halogen bonding. The 4-bromo substituent provides a site for a strong, directional interaction with a target protein [1]. Researchers can use this scaffold to confirm whether a halogen bond is productive in their biological system by comparing its activity against the des-bromo analog, which would serve as a direct negative control.

Phenotypic Screening for Intracellular Target Engagement

Due to its high predicted LogP of 4.64 , this compound has a strong theoretical advantage for passive membrane permeability, which is essential for accessing intracellular targets. It is a superior choice for incorporation into diverse compound libraries for phenotypic screening assays compared to more polar, less permeable indoline analogs, where a higher probability of intracellular target engagement is a primary selection criterion.

Negative Control for Bromodomain or Halogen-Sensitive Assays

The compound can serve as a specificity control in biochemical assays where brominated compounds are known actives. By comparing its activity profile to that of its 4-chloro analog, researchers can dissect the specific contribution of the bromine atom to target binding or inhibition, distinguishing a genuine pharmacophoric effect from non-specific hydrophobic interactions.

Quote Request

Request a Quote for 1-[(4-Bromo-2-methylphenoxy)acetyl]indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.